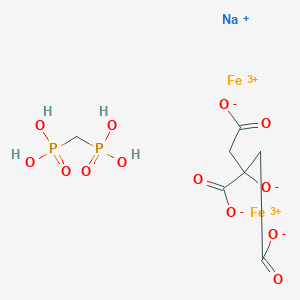

Sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;phosphonomethylphosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ferric pyrophosphate citrate is a soluble iron compound used primarily as an iron replacement product. It is particularly significant in maintaining hemoglobin levels in patients undergoing hemodialysis. The compound is a complex iron salt where the ferric ion is strongly complexed by pyrophosphate and citrate, making it highly water-soluble and suitable for pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferric pyrophosphate citrate can be synthesized by reacting ferric sulfate with disodium citrate and tetrasodium pyrophosphate. The reaction typically involves dissolving ferric sulfate in water, followed by the dropwise addition of a solution containing disodium citrate and tetrasodium pyrophosphate. The pH of the solution is maintained around 6.31 .

Industrial Production Methods: In industrial settings, the preparation involves dissolving citric acid ferric pyrophosphate in injection water, adjusting the pH to 4.0-5.5, and stirring at a temperature of 40°C-60°C. The solution is then decarbonized, filtered, sterilized, and packaged .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eisen(III)-Pyrophosphat-Citrat durchläuft verschiedene chemische Reaktionen, darunter:

Komplexbildung: Das Eisen(III)-Ion bildet starke Komplexe mit Pyrophosphat und Citrat, die die Verbindung in Lösung stabilisieren.

Häufige Reagenzien und Bedingungen:

Oxidationsreaktionen: Umfassen typischerweise Oxidationsmittel wie Wasserstoffperoxid.

Komplexbildungsreaktionen: Umfassen Reagenzien wie Dinatriumcitrat und Tetranatriumpyrophosphat unter kontrollierten pH-Bedingungen.

Hauptprodukte:

Oxidation: Freie Radikale und oxidierte Lipide.

Komplexbildung: Stabile Eisen(III)-Pyrophosphat-Citrat-Komplexe.

Wissenschaftliche Forschungsanwendungen

Eisen(III)-Pyrophosphat-Citrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die Eisenkomplexe betreffen.

Biologie: Untersucht wird seine Rolle im Eisenstoffwechsel und -transport in biologischen Systemen.

Medizin: Für die parenterale Verabreichung zur Behandlung von Eisenmangelanämie bei Patienten, die sich einer Hämodialyse unterziehen, zugelassen.

Industrie: Wird bei der Formulierung von Eisenpräparaten und intravenösen Eisentherapien eingesetzt.

5. Wirkmechanismus

Eisen(III)-Pyrophosphat-Citrat übt seine Wirkungen aus, indem es Eisen direkt an Transferrin liefert, das eisenbindende Protein im Plasma. Die Verbindung bildet einen Komplex mit Transferrin, wodurch ein effizienter Eisentransport zu Erythroid-Vorläuferzellen ermöglicht wird, wo es in Hämoglobin eingebaut wird . Dieser Mechanismus reduziert das Risiko von freiem Eisen induziertem oxidativem Stress und Entzündungen .

Ähnliche Verbindungen:

Eisen(III)-Pyrophosphat: Ein weiteres Eisenersatzprodukt mit ähnlichen Anwendungen, aber unterschiedlichen Löslichkeits- und Bioverfügbarkeitseigenschaften.

Eisen(III)-Citrat: Wird für ähnliche Zwecke verwendet, hat aber eine andere chemische Struktur und Pharmakokinetik.

Einzigartigkeit: Eisen(III)-Pyrophosphat-Citrat ist einzigartig aufgrund seiner hohen Wasserlöslichkeit, seiner nicht-kolloidalen Natur und seiner Fähigkeit, Eisen direkt an Transferrin zu übertragen, ohne dass eine Makrophagenverarbeitung erforderlich ist. Dies reduziert das Risiko von Anaphylaxie und oxidativem Stress im Vergleich zu anderen intravenösen Eisenformulierungen .

Wirkmechanismus

Ferric pyrophosphate citrate exerts its effects by delivering iron directly to transferrin, the iron-binding protein in plasma. The compound forms a complex with transferrin, allowing for efficient iron transport to erythroid precursor cells, where it is incorporated into hemoglobin . This mechanism reduces the risk of free iron-induced oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ferric Pyrophosphate: Another iron replacement product with similar applications but different solubility and bioavailability properties.

Ferric Citrate: Used for similar purposes but has a different chemical structure and pharmacokinetics.

Uniqueness: Ferric pyrophosphate citrate is unique due to its high water solubility, non-colloidal nature, and ability to directly transfer iron to transferrin without the need for macrophage processing. This reduces the risk of anaphylaxis and oxidative stress compared to other intravenous iron formulations .

Eigenschaften

Key on ui mechanism of action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. |

|---|---|

CAS-Nummer |

1332-96-3 |

Molekularformel |

C18H24Fe4O42P6 |

Molekulargewicht |

1321.6 g/mol |

IUPAC-Name |

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate |

InChI |

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12 |

InChI-Schlüssel |

SXAWSYZURCZSDX-UHFFFAOYSA-B |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(P(=O)(O)O)P(=O)(O)O.[Na+].[Fe+3].[Fe+3] |

Kanonische SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Siedepunkt |

309.6ºC at 760 mmHg |

Löslichkeit |

Soluble |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.